4-Bromo-5-methyl-2-(3-methylphenyl)pyridazin-3(2H)-one
Description
Pyridazin-3(2H)-one derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antihypertensive and antiplatelet effects . The compound 4-Bromo-5-methyl-2-(3-methylphenyl)pyridazin-3(2H)-one features a bromine atom at position 4, a methyl group at position 5, and a 3-methylphenyl substituent at position 2.
Properties
CAS No. |
68143-18-0 |
|---|---|
Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(3-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H11BrN2O/c1-8-4-3-5-10(6-8)15-12(16)11(13)9(2)7-14-15/h3-7H,1-2H3 |
InChI Key |
IZYXOFRTGXRVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-methylpyridazine and m-tolyl derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various functionalized pyridazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(m-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Bromo-5-methyl-2-(3-methylphenyl)pyridazin-3(2H)-one with structurally related pyridazinones, highlighting substituent positions, molecular weights, and key properties:
Key Findings from Research
Substituent Position and Reactivity :
- Bromine at position 4 (as in the target compound) is less common than at position 5 (e.g., ). This may alter electronic distribution, affecting nucleophilic substitution or cross-coupling reactions .
- Methyl groups (e.g., at position 5 in the target compound) enhance metabolic stability compared to larger substituents like cyclohexyloxy or propoxy chains .
The target compound’s 3-methylphenyl group balances lipophilicity and steric effects . Halogenation (Br/Cl) at position 4 or 5 is associated with enhanced bioactivity in pyridazinones, as seen in antihypertensive studies .
Synthetic Utility: Bromine in the target compound makes it a versatile intermediate for Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to ’s use of bromopyridazinones in cross-coupling reactions . Chlorine-containing analogs () are often used as precursors for further functionalization due to their reactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing brominated pyridazinone derivatives like 4-Bromo-5-methyl-2-(3-methylphenyl)pyridazin-3(2H)-one?
- Methodological Answer : Brominated pyridazinones are typically synthesized via cyclization reactions or halogenation of precursor heterocycles. For example, nucleophilic substitution using bromine sources (e.g., NBS or Br₂) on pre-functionalized pyridazinone cores is common . Key steps include:
- Step 1 : Preparation of the pyridazinone scaffold via condensation of hydrazines with diketones or ketoesters.
- Step 2 : Bromination at the desired position (e.g., C4) using regioselective conditions.
- Step 3 : Introduction of aryl substituents (e.g., 3-methylphenyl) via Suzuki-Miyaura coupling or Ullmann reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95% by HPLC) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Determines bond lengths, angles, and spatial arrangement (e.g., triclinic crystal system with symmetry observed in related pyridazinones) .
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methyl groups at C5 and aryl protons).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., at m/z 323.03) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Pyridazinones are polar but often require DMSO or DMF for dissolution. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Light-sensitive due to the bromine atom; store in amber vials at -20°C. Stability in acidic/basic conditions should be tested via HPLC monitoring (e.g., pH 2–9 for 24 hours) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylphenyl and bromine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The 3-methyl group on the phenyl ring hinders axial approach in Pd-catalyzed couplings, favoring para-substitution in subsequent reactions.
- Electronic effects : Bromine at C4 acts as a leaving group in nucleophilic aromatic substitution (SNAr), while the electron-withdrawing pyridazinone core activates adjacent positions for electrophilic attacks.
- Case Study : Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12 hours) .
Q. What strategies resolve contradictions in reported biological activity data for brominated pyridazinones?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Validate compound purity (>98% by HPLC) and confirm absence of isomers (e.g., regioisomeric bromination byproducts) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO cytotoxicity ≤0.1%).
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, correlating with experimental IC₅₀ values .
Q. How can computational chemistry predict the regioselectivity of further functionalization (e.g., nitration or amination) on this compound?
- Methodological Answer :
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, C6 of the pyridazinone ring may show higher electrophilicity due to conjugation with the carbonyl group.
- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., near bromine) to guide nitration at C5 or C6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
